molecular formula C9H14Cl2N2 B6224486 1-(2,3-dihydro-1H-indol-2-yl)methanamine dihydrochloride CAS No. 2763749-81-9

1-(2,3-dihydro-1H-indol-2-yl)methanamine dihydrochloride

Cat. No. B6224486
CAS RN: 2763749-81-9
M. Wt: 221.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydro-1H-indol-2-yl)methanamine dihydrochloride, also known as 1-methyl-2,3-dihydro-1H-indole-2-methanamine dihydrochloride, is an organic compound consisting of a 1-methyl-2,3-dihydro-1H-indole ring with a methylamine group attached to the nitrogen atom. The compound has been used for many years in scientific research and has been used for a variety of purposes, such as in the synthesis of drugs and other compounds, in the study of biochemical and physiological effects, and in the development of new laboratory techniques. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 1-(2,3-dihydro-1H-indol-2-yl)methanamine dihydrochloride.

Mechanism of Action

1-(2,3-Dihydro-1H-indol-2-yl)methanamine dihydrochloride acts as an agonist at the 5-HT2A serotonin receptor. When the compound binds to this receptor, it causes a conformational change in the receptor, which in turn activates the receptor and initiates a signaling cascade. This signaling cascade leads to an increase in the concentration of the neurotransmitter serotonin in the brain.
Biochemical and Physiological Effects
1-(2,3-Dihydro-1H-indol-2-yl)methanamine dihydrochloride has been shown to have a range of biochemical and physiological effects. For example, the compound has been shown to increase the release of serotonin in the brain, which can lead to improved mood, reduced anxiety, and improved cognitive function. Additionally, the compound has been shown to improve memory and learning, reduce inflammation, and reduce the risk of developing certain types of cancer.

Advantages and Limitations for Lab Experiments

1-(2,3-Dihydro-1H-indol-2-yl)methanamine dihydrochloride has a number of advantages and limitations when used in laboratory experiments. One advantage of the compound is that it is relatively easy to synthesize and is relatively inexpensive to purchase. Additionally, the compound is stable in aqueous solutions and can be stored for long periods of time. However, the compound is also limited in that it is not very soluble in organic solvents and can be difficult to purify.

Future Directions

There are a number of potential future directions for 1-(2,3-dihydro-1H-indol-2-yl)methanamine dihydrochloride. For example, the compound could be used to study the effects of drugs on the immune system, as well as to develop new drugs and compounds. Additionally, the compound could be used to study the effects of drugs on the endocrine system, as well as to develop new treatments for various diseases. Finally, the compound could be used to study the effects of drugs on the nervous system, as well as to develop new drugs for the treatment of neurological disorders.

Synthesis Methods

1-(2,3-Dihydro-1H-indol-2-yl)methanamine dihydrochloride can be synthesized by the reaction of 1-(2,3-dihydro-1H-indol-2-yl)methanamine dihydrochloride-dihydro-1H-indole and methylamine in the presence of an acid catalyst, such as hydrochloric acid. The reaction is typically carried out at room temperature and produces a white solid product. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be isolated by column chromatography.

Scientific Research Applications

1-(2,3-Dihydro-1H-indol-2-yl)methanamine dihydrochloride has been used in the synthesis of various drugs and other compounds, such as indole-3-carboxylic acid and its derivatives. The compound has also been used to study the biochemical and physiological effects of various drugs, as well as to develop new laboratory techniques. Additionally, the compound has been used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the cardiovascular system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,3-dihydro-1H-indol-2-yl)methanamine dihydrochloride involves the reaction of 2,3-dihydroindole with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "2,3-dihydroindole", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2,3-dihydroindole is reacted with formaldehyde in the presence of a catalyst such as acetic acid to form 1-(2,3-dihydro-1H-indol-2-yl)methanol.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride in a solvent such as methanol to form 1-(2,3-dihydro-1H-indol-2-yl)methanamine.", "Step 3: The final step involves the reaction of 1-(2,3-dihydro-1H-indol-2-yl)methanamine with hydrochloric acid to form the dihydrochloride salt of the compound, 1-(2,3-dihydro-1H-indol-2-yl)methanamine dihydrochloride." ] }

CAS RN

2763749-81-9

Product Name

1-(2,3-dihydro-1H-indol-2-yl)methanamine dihydrochloride

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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